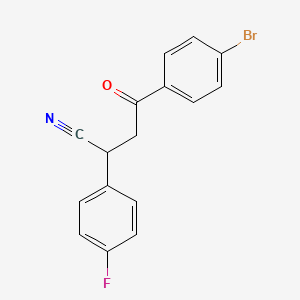

4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile

Description

4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile is a nitrile-containing organic compound featuring a ketone group and aromatic bromo/fluoro substituents.

Properties

IUPAC Name |

4-(4-bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrFNO/c17-14-5-1-12(2-6-14)16(20)9-13(10-19)11-3-7-15(18)8-4-11/h1-8,13H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKWTELAOCTYRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)C2=CC=C(C=C2)Br)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 4-bromobenzaldehyde with 4-fluorobenzonitrile in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction proceeds through a Knoevenagel condensation followed by a subsequent cyclization step.

Industrial Production Methods: On an industrial scale, the synthesis of 4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile may involve continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.

Reduction: Reduction reactions can convert the nitrile group to a primary amine.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts (e.g., Pd/C) are employed.

Substitution: Nucleophiles such as sodium iodide (NaI) or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: 4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile carboxylic acid or ester derivatives.

Reduction: 4-(4-Bromophenyl)-2-(4-fluorophenyl)butanamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for pharmaceuticals and agrochemicals.

Biology: In biological research, 4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile can be used as a probe to study biological systems. Its fluorescence properties make it useful in imaging and tracking cellular processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural Analogues in Butanenitrile Derivatives

4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanenitrile (CAS 1424386-60-6)

- Structure : Differs in halogen substitution (Cl vs. Br/F) and additional dichlorophenyl group.

- Molecular Formula: C₁₆H₁₀Cl₃NO .

- Higher molecular weight (322.6 g/mol) compared to the target compound (estimated ~328 g/mol).

4-(4-Bromo-2-fluorophenyl)butanenitrile (CAS 1057672-39-5)

- Structure : Lacks the ketone group and has a nitrile positioned differently.

- Key Differences: Absence of the 4-oxo group reduces polarity and may lower melting point .

4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile (CAS 3108-23-4)

- Structure : Features a trifluoroacetyl group instead of bromophenyl.

- Molecular Weight : 231.15 g/mol .

- Key Differences :

- Trifluoromethyl group increases electronegativity and lipophilicity, impacting solubility and biological activity.

- Lower molecular weight suggests reduced steric hindrance compared to the brominated target compound.

Triazole and Thiazole Derivatives

Triazole-Thione Derivatives ()

- Examples :

- Key Comparisons :

- Incorporation of triazole-thione rings increases molecular complexity and hydrogen-bonding capacity.

- Morpholine/piperazine substituents enhance solubility in polar solvents.

- Higher yields (75–82%) suggest efficient cyclization strategies compared to linear butanenitrile syntheses (e.g., 48% yield for 6ak in ) .

Triazole-Based Acetamides ()

- Example : 2-(4,5-Bis(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)-N-(4-bromophenyl)acetamide (9c)

- Key Comparisons :

- High melting points (>200°C) indicate strong intermolecular interactions (e.g., hydrogen bonding via acetamide groups).

- Presence of sulfur atoms (thioether linkages) may confer redox activity absent in the target compound.

Substituent Effects on Physicochemical Properties

Halogen Substitution

- Bromine vs.

- Fluorine : Introduces strong electron-withdrawing effects, stabilizing adjacent ketone or nitrile groups.

Functional Group Variations

- Ketone vs. Thione : Thione groups (C=S) in triazole-thiones () exhibit lower polarity than ketones (C=O), affecting solubility and crystallinity .

- Nitrile Position : In 4-(4-Bromo-2-fluorophenyl)butanenitrile (), the nitrile’s position alters conjugation with aromatic rings, influencing spectroscopic properties like IR and NMR .

Biological Activity

4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile is an organic compound characterized by its unique structure, which includes both bromine and fluorine substituents on phenyl rings, alongside a nitrile and a ketone functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of anticancer and antimicrobial properties.

- Molecular Formula : C16H11BrFNO

- Molecular Weight : 332.17 g/mol

- CAS Number : 344282-35-5

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as a therapeutic agent. Below are the key areas of research:

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation.

-

Mechanism of Action :

- Enzyme Inhibition : The presence of halogen atoms (Br and F) enhances the compound's ability to interact with biological targets, potentially inhibiting enzymes involved in cancer progression.

- Apoptosis Induction : Some derivatives have shown the ability to induce apoptosis in cancer cells, leading to decreased viability.

- Case Studies :

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities against various pathogens.

-

Activity Spectrum :

- Preliminary tests have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.

- Research Findings :

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Structure | High | Moderate |

| 4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile | Structure | Moderate | Low |

| 4-(4-Methylphenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile | Structure | Low | Moderate |

The biological activity of this compound can be attributed to several factors:

- Electron-Withdrawing Effects : The bromine and fluorine atoms enhance the electrophilicity of the compound, allowing it to interact more effectively with nucleophilic sites in biological molecules.

- Binding Affinity : The structural characteristics promote strong binding interactions with target proteins, influencing their functionality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.